Product packaging for Biotin-PEG12-COOH(Cat. No.:CAS No. 948595-11-7)

Biotin-PEG12-COOH

Cat. No.: B2792936
CAS No.: 948595-11-7
M. Wt: 844.02
InChI Key: AEMUKWXFLKZKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG12-COOH (CAS 1621423-14-0) is a high-purity, heterobifunctional PEG linker that integrates a terminal biotin group with a carboxylic acid functionality, connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer . This compound is a critical tool for bioconjugation, enabling robust and specific binding to avidin and streptavidin proteins via the biotin end, while the carboxyl group (-COOH) on the other terminus can be readily activated for covalent coupling to amine-containing molecules using carbodiimide chemistry (e.g., EDC/NHS) to form stable amide bonds . The key value of the 12-unit PEG spacer lies in its ability to impart significant water solubility to the biotinylated molecule, which helps prevent the aggregation of labeled proteins, such as antibodies, in solution . Furthermore, this very long, flexible PEG arm (approximately 56.0 Å) extends the biotin moiety away from the conjugated surface, drastically reducing steric hindrance and maximizing accessibility for efficient binding to streptavidin probes or resins, thereby enhancing the performance of downstream assays . Main Research Applications: This reagent is extensively applicated in medical research, drug-release systems, and nanotechnology . It is widely used for the biotinylation of antibodies, proteins, and any other primary amine-containing macromolecules for detection or purification . It is also employed in the surface modification of nanoparticles and biosensors, as well as in the development of targeted drug delivery systems that leverage the high-affinity biotin-streptavidin interaction . Specifications & Storage: The molecular formula is C₃₇H₆₉N₃O₁₆S, with a molecular weight of approximately 844 Da . The product has a purity of ≥95% and is supplied as a white to off-white solid, which may appear sticky . It is soluble in water and DMSO . To maintain stability and reactivity, the product must be stored desiccated at or below -5°C to -30°C, protected from sunlight and moisture . This product is intended for Research Use Only and is not approved for use in humans or diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H69N3O16S B2792936 Biotin-PEG12-COOH CAS No. 948595-11-7

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMUKWXFLKZKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H69N3O16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of Biotin Peg12 Cooh

Established Synthetic Pathways for Biotin-PEG12-COOH

The synthesis of this compound is a critical process for its application in research and biotechnology. The methodologies employed aim to produce a high-purity product suitable for subsequent derivatization and conjugation reactions.

The construction of this compound involves a multi-step synthetic sequence. researchgate.netsavemyexams.com A common strategy begins with the modification of a PEG derivative. For instance, a PEG molecule with two distinct terminal functional groups is often used as a starting point. One terminus is protected while the other is reacted with a biotin (B1667282) derivative. Following the attachment of biotin, the protecting group on the other terminus is removed to reveal a functional group, such as a hydroxyl, which is then oxidized to a carboxylic acid.

In a documented example, the synthesis involved reacting a 4th generation poly(propylene imine) (PPI-G4) dendrimer with this compound in the presence of benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and triethylamine (B128534) in dimethylsulfoxide (DMSO). google.com The reaction was stirred at room temperature for two days, followed by purification via dialysis to yield the product. google.com This illustrates a common approach where a pre-synthesized this compound is conjugated to a larger molecule, but the principles of amide bond formation are central to its synthesis as well.

The synthesis of the PEG linker itself can be achieved through various methods, including unidirectional iterative coupling, bidirectional iterative coupling, or chain doubling to achieve a uniform length. acs.org These processes often require the use of protecting groups and leaving groups to control the chain extension. acs.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of coupling agents, reaction time, temperature, and purification methods. For amide bond formation, which is a key step in linking the biotin and PEG components, as well as in subsequent conjugations, the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) is common. nih.gov These reagents activate the carboxylic acid for efficient reaction with an amine.

The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or DMSO often being used to dissolve the reactants. google.comnih.gov Purification is typically achieved through chromatographic techniques to remove unreacted starting materials and byproducts, ensuring a high-purity final product. nanocs.net For larger conjugates, dialysis is an effective purification method. google.com The optimization of these factors is essential for achieving high yields and the purity required for sensitive biological applications. nih.gov

Multi-step Synthesis Approaches

Functional Group Interconversion and Activated Derivatives of this compound

The terminal carboxylic acid of this compound is a key functional group that allows for its conversion into a variety of reactive moieties. These activated derivatives are designed to react with specific functional groups on target biomolecules, such as proteins, peptides, and nucleic acids.

One of the most common activated derivatives is the N-hydroxysuccinimide (NHS) ester. Biotin-PEG12-NHS ester is synthesized by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like EDC. smolecule.com This creates a highly reactive ester that readily couples with primary amines on biomolecules to form stable amide bonds. smolecule.comthermofisher.comcd-bioparticles.net The reaction is typically carried out in anhydrous organic solvents like DMSO or DMF. smolecule.com The resulting NHS ester is a valuable reagent for biotinylating proteins and other amine-containing molecules. smolecule.comtargetmol.commedchemexpress.com

Table 1: Synthesis of Biotin-PEG12-NHS ester

Reactants Coupling Agent Product Reactive Towards

To target sulfhydryl groups (thiols) present in cysteine residues of proteins, maleimide (B117702) derivatives of this compound are prepared. The synthesis of Biotin-PEG12-maleimide involves converting the terminal carboxylic acid into a maleimide group. This can be achieved by first coupling the carboxylic acid with an amino-maleimide derivative. The maleimide group is highly reactive towards thiols at neutral pH, forming a stable thioether bond. nanocs.netbiochempeg.com

Alternatively, the carboxylic acid can be modified to introduce a thiol group, creating a thiolated derivative. This allows for conjugation to molecules containing maleimide or other thiol-reactive groups.

Table 2: Thiol-Reactive Derivatives of this compound

Derivative Reactive Group Reacts With Bond Formed
Biotin-PEG12-maleimide Maleimide Thiols (-SH) Thioether

The conjugation reaction with maleimides is typically performed in a buffer at a pH between 7 and 7.5. tocris.com It may be necessary to first reduce disulfide bonds in the target protein to free up cysteine residues for reaction. tocris.com

The versatility of the carboxylic acid group on this compound allows for the creation of a wide range of other reactive derivatives to suit various bioconjugation needs. issuu.com For example, the carboxylic acid can be converted into an azide (B81097) or an alkyne group for use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). interchim.fr These reactions are highly specific and efficient, allowing for bioorthogonal conjugation in complex biological mixtures.

Other reactive moieties that can be introduced include hydrazides, which react with aldehydes and ketones, and other specialized functional groups tailored for specific labeling applications. thermofisher.com The ability to generate these diverse derivatives greatly expands the utility of this compound in modern life sciences research. thermofisher.com

Preparation of Thiolated and Maleimide Derivatives of this compound

Purification Methodologies for Synthesized this compound and Derivatives

The purification of this compound and its activated derivatives, as well as the subsequent purification of biotinylated biomolecules, is crucial for the success of downstream applications. A variety of chromatographic techniques are employed to ensure the high purity of the final products.

For the purification of the this compound compound itself after synthesis, standard organic chemistry techniques such as crystallization, precipitation, and various forms of chromatography are used to remove byproducts and unreacted starting materials.

Once an activated derivative like Biotin-PEG12-NHS is used to label a target molecule (e.g., a protein), purification strategies shift to separating the biotinylated conjugate from excess or hydrolyzed biotinylation reagent and the unlabeled target molecule. gbiosciences.com

Affinity Chromatography

Affinity chromatography is the most powerful method for purifying biotinylated molecules. sigmaaldrich.comexcedr.com This technique leverages the exceptionally strong and specific non-covalent interaction between biotin and proteins like avidin (B1170675) or streptavidin (KD ≈ 10⁻¹⁵ M). tandfonline.com

The general procedure involves:

Binding: The crude reaction mixture containing the biotinylated molecule is passed over a column packed with a resin of immobilized avidin or streptavidin. gbiosciences.comsigmaaldrich.com The biotin-tagged molecules bind tightly to the resin, while unlabeled proteins and other impurities are washed away. nih.gov

Washing: The column is washed with buffer to remove any non-specifically bound components. nih.gov

Elution: The purified biotinylated molecule is released from the resin.

Elution can be a significant challenge due to the strength of the biotin-avidin/streptavidin bond. Harsh, denaturing conditions, such as high concentrations of guanidine-HCl at a low pH (e.g., pH 1.5), are often required to break the interaction, which can be detrimental to the structure and function of the purified protein. gbiosciences.comexcedr.com

To overcome this, several strategies have been developed:

Monomeric Avidin Resins: These resins have a lower binding affinity for biotin (Kd ≈ 10⁻⁷ M) compared to native tetrameric avidin, allowing for elution under milder, non-denaturing conditions, such as with a buffer containing 2mM D-Biotin. gbiosciences.com

Competitive Elution: A solution containing a high concentration of free biotin can be used to competitively displace the biotinylated protein from the affinity resin. tandfonline.com Optimized methods using anti-biotin antibody agarose (B213101) beads allow for elution with free biotin at a near-neutral pH (e.g., pH 8.5), achieving high recovery rates without significant protein denaturation. tandfonline.com

Interactive Data Table: Affinity Chromatography Purification Methods

Method Resin Type Elution Condition Advantage Disadvantage
Standard Affinity Streptavidin/Avidin Agarose sigmaaldrich.com 8M Guanidine-HCl, pH 1.5 gbiosciences.com High binding capacity and specificity. excedr.com Harsh conditions can denature the target protein. excedr.com
Monomeric Avidin Immobilized Monomeric Avidin gbiosciences.com 2mM D-Biotin in PBS gbiosciences.com Mild, non-denaturing elution preserves protein function. gbiosciences.com Lower binding affinity than native avidin. gbiosciences.com
Competitive Elution Anti-biotin Antibody Agarose tandfonline.com 4 mg/ml free biotin, pH 8.5 tandfonline.com Non-denaturing elution with high recovery. tandfonline.com Binding affinity is lower than streptavidin. tandfonline.com

Other Purification Techniques

In addition to affinity-based methods, other chromatographic techniques are often used as supplementary or alternative purification steps.

Size-Exclusion Chromatography (SEC): Also known as desalting or gel filtration, SEC separates molecules based on their size. It is effective for removing small molecules, such as excess unreacted Biotin-PEG12-NHS reagent, from the much larger biotinylated protein conjugate. windows.net

Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used to purify and analyze the products of biotinylation. researchgate.net

Dialysis: Similar to SEC, dialysis is a process used to separate molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane. It is a common method for removing small, unreacted molecules from the final biotinylated product. windows.net

Mechanistic Investigations of Biotin Peg12 Cooh Conjugation Reactions

Nucleophilic Acyl Substitution Reactions with Primary Amines

The most common targets for Biotin-PEG12-COOH conjugation are primary amines (–NH2), which are readily available on proteins at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.comthermofisher.com The reaction proceeds via a nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid on the this compound molecule.

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid group of this compound is typically activated to facilitate the reaction. A widely used method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. thermofisher.comthermofisher.com

The activation process involves reacting this compound with NHS in the presence of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). smolecule.com EDC activates the carboxyl group, which then reacts with NHS to form the more stable, amine-reactive NHS ester. thermofisher.com This pre-activated Biotin-PEG12-NHS ester can then be readily conjugated to molecules containing primary amines. jenkemusa.com

The mechanism of amide bond formation using a Biotin-PEG12-NHS ester involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct. lumiprobe.com The reaction is typically carried out in buffers at a pH range of 7.2 to 8.5. thermofisher.com It is important to avoid primary amine-containing buffers, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comgbiosciences.com

Table 1: Reaction Conditions for NHS Ester Activation
ParameterRecommended ConditionRationale
pH 7.2 - 8.5Optimal for nucleophilic attack by primary amines. thermofisher.com
Temperature Room Temperature or 4°CReaction proceeds efficiently at these temperatures. thermofisher.com
Buffers Phosphate, Borate, BicarbonateNon-amine containing buffers are essential to avoid side reactions. thermofisher.comgbiosciences.com
Competing Reagents Avoid primary amines (e.g., Tris)These will react with the NHS ester, reducing conjugation efficiency. thermofisher.comgbiosciences.com

Kinetic studies have shown that while the labeling of primary amines with NHS esters is generally selective, the abundance of lysine residues in many proteins can lead to multiple biotinylation events. nih.gov The rate of reaction can be monitored by observing the decrease in the concentration of the NHS ester or the formation of the biotinylated product over time.

Amide Bond Formation via NHS Ester Activation

Carbodiimide-Mediated Coupling with Carboxyl-Containing Biomolecules

In addition to reacting with primary amines, the carboxylic acid of this compound can be coupled to other carboxyl-containing biomolecules. This is achieved using a "zero-length" crosslinker like EDC, which facilitates the formation of an amide bond between the carboxyl group of this compound and a primary amine on the target molecule. thermofisher.comgbiosciences.com

In this reaction, EDC first activates a carboxyl group on the target biomolecule to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and can quickly be displaced by a nucleophilic attack from the primary amine of an amine-modified Biotin-PEG linker (e.g., Biotin-PEG12-Amine). gbiosciences.comnanocs.net This results in the formation of a stable amide bond. To improve the efficiency and stability of the reaction, NHS or its water-soluble analog, Sulfo-NHS, is often added. thermofisher.comthermofisher.com The NHS ester intermediate is more stable than the O-acylisourea intermediate, allowing for a more controlled and efficient conjugation. thermofisher.com This method can sometimes lead to polymerization if the target molecule contains both carboxyl and amine groups. thermofisher.com

Thiol-Mediated Click Chemistry and Michael Addition Strategies

For targeting biomolecules containing thiol (sulfhydryl) groups, such as those on cysteine residues, alternative conjugation strategies are employed. While this compound itself does not directly react with thiols, it can be modified to do so.

One approach is to use a heterobifunctional linker that contains a thiol-reactive group on one end and a group that can be coupled to the carboxylic acid of this compound. For instance, a molecule like Thiol-PEG12-acid could be used, where the thiol group can react with maleimides or other thiol-reactive moieties on a target molecule. broadpharm.combiochempeg.com The carboxylic acid can then be activated (e.g., with EDC/NHS) to react with an amine.

A prominent thiol-mediated strategy is the Michael addition reaction. This involves the reaction of a thiol with an electron-withdrawing group, such as a maleimide (B117702). sigmaaldrich.com A Biotin-PEG-maleimide derivative can be synthesized and then reacted with a thiol-containing biomolecule to form a stable thioether bond. mdpi.com This reaction is highly selective for thiols under near-neutral pH conditions (6.5-7.5). mdpi.com

"Click chemistry," specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offers another powerful method for conjugation. interchim.fr In this scenario, this compound would first be derivatized with either an azide (B81097) or a strained alkyne (like DBCO). The corresponding click chemistry partner would be introduced onto the target biomolecule, and the two would then be reacted together to form a stable triazole linkage. interchim.fr

Influence of PEG Spacer on Reaction Kinetics and Steric Accessibility

The 12-unit PEG spacer in this compound plays a critical role beyond simply linking the biotin (B1667282) and the reactive carboxyl group. The hydrophilic and flexible nature of the PEG chain has a significant impact on the conjugation reaction and the properties of the final conjugate. interchim.frchempep.com

From a kinetic and steric standpoint, the PEG spacer provides distance between the biotin moiety and the conjugated biomolecule. This separation can be crucial for minimizing steric hindrance, which might otherwise impede the reaction between the carboxyl group and the target functional group on a large biomolecule. interchim.frthermofisher.com By extending the reactive group away from the biotin, the PEG linker enhances its accessibility to the target site, potentially leading to higher conjugation efficiency. bakerlab.org Furthermore, the flexibility of the PEG chain allows for better conformational freedom, which can also contribute to more favorable reaction kinetics. chempep.com Studies have shown that the length of the PEG spacer can influence the biological activity and stability of the final conjugate, with longer spacers sometimes leading to improved properties up to a certain point. nih.govresearchgate.net

Table 2: Influence of PEG Spacer on Conjugation
PropertyInfluence of PEG12 SpacerScientific Rationale
Solubility Increases water solubility of the reagent and conjugate. lumiprobe.comthermofisher.comThe hydrophilic ethylene (B1197577) glycol units interact favorably with water.
Steric Hindrance Reduces steric hindrance during conjugation. interchim.frthermofisher.comProvides spatial separation between the biotin and the reactive group.
Accessibility Enhances the accessibility of the reactive group to the target molecule. bakerlab.orgThe flexible chain extends the reactive group away from the core structure.
Kinetics Can lead to higher reaction kinetics. interchim.frReduced steric hindrance and increased flexibility can facilitate the reaction.
Biological Activity Helps maintain the biological activity of the conjugated molecule. bakerlab.orgThe spacer prevents the biotin from interfering with the function of the biomolecule.

Applications of Biotin Peg12 Cooh in Advanced Research Methodologies

Engineering of Biosensor Platforms for Molecular Detection

The distinct characteristics of Biotin-PEG12-COOH make it an invaluable tool in the development of highly sensitive and specific biosensor platforms. Its ability to facilitate the controlled immobilization of capture molecules is fundamental to the performance of various biosensor types.

Plasmonic biosensors, which detect changes in the refractive index near a metal surface, benefit significantly from the use of this compound. nih.gov These sensors rely on phenomena like surface plasmon resonance (SPR) and localized surface plasmon resonance (LSPR) to detect molecular binding events in real-time without the need for labels. arizona.edumdpi.com The integration of this compound allows for the stable and oriented immobilization of streptavidin, which can then capture biotinylated recognition elements such as antibodies or nucleic acids. This structured assembly enhances the sensor's sensitivity by ensuring that the active sites of the recognition elements are readily accessible to the target analyte. For instance, plasmonic biosensors have demonstrated the ability to detect low-molecular-weight biomolecules at picomolar concentrations. arizona.edu The use of a PEG spacer, like the one in this compound, helps to extend the biotin (B1667282) group away from the sensor surface, minimizing steric hindrance and improving the binding efficiency of streptavidin.

A notable advancement in this area is the use of hyperbolic metamaterials in plasmonic biosensors, which has achieved a sensitivity of 30,000 nm per refractive index unit (RIU) and a figure of merit (FOM) of 590, allowing for the detection of biotin at picomolar concentrations. arizona.edu This represents a significant enhancement in sensitivity compared to earlier plasmonic systems. arizona.edu

Table 1: Performance Characteristics of Plasmonic Biosensors

Biosensor Type Achieved Sensitivity Limit of Detection (LOD) Reference
Plasmonic Nanorod Metamaterials Not Specified 10 μM for biotin arizona.edu
Hyperbolic Metamaterials 30,000 nm/RIU 10 pM for biotin arizona.edu
Crossed Surface Relief Gratings 647.8 nm/RIU 3.8 nM for streptavidin mdpi.com

Graphene field-effect transistors (GFETs) are a class of electrochemical biosensors that offer ultrahigh sensitivity due to graphene's exceptional electronic properties, including high carrier mobility. mdpi.comsciforum.net The functionalization of the graphene channel is a critical step in the fabrication of GFET biosensors. This compound can be utilized to modify the graphene surface, often through an intermediary linker molecule like 1-pyrenebutanoic acid succinimidyl ester (PBASE), which attaches to the graphene via non-covalent pi-stacking interactions. sciforum.net The carboxylic acid end of the this compound can then be activated to form a stable amide bond with amine groups on bioreceptors.

Alternatively, avidin (B1170675) or streptavidin can be immobilized on the graphene channel to capture biotinylated probes. nih.gov This avidin-biotin interaction is incredibly strong and specific, forming the basis for highly sensitive detection. nih.gov For example, a GFET biosensor functionalized with avidin has been shown to detect biotin at concentrations as low as 90 fg/mL (0.37 pM). nih.gov The binding of the charged target molecule to the functionalized graphene surface alters the local charge environment, leading to a measurable change in the source-drain current of the transistor. nih.govmdpi.com

Table 2: GFET Biosensor Performance for Biotin Detection

Functionalization Strategy Limit of Detection (LOD) Detection Range Reference
Avidin Immobilization 90 fg/mL (~0.37 pM) 90 fg/mL - 3.96 ng/mL nih.gov

This compound is fundamental to the construction of various affinity-based sensor architectures. The strong and highly specific interaction between biotin and streptavidin (or avidin) is widely exploited to immobilize one component of a binding pair onto a sensor surface. redalyc.orgacs.org The carboxylic acid group on the this compound molecule allows for its covalent attachment to a variety of surfaces, including glass slides and polymer beads, that have been functionalized with amine groups. redalyc.org

Once the biotin moiety is presented on the surface, streptavidin, which has four binding sites for biotin, can be introduced. redalyc.org This streptavidin-coated surface can then be used to capture any biotinylated molecule of interest, such as proteins, antibodies, or nucleic acids. sartorius.com This modular approach allows for the creation of versatile sensor platforms that can be adapted for the detection of a wide range of analytes. The PEG spacer plays a crucial role in these architectures by providing flexibility and reducing non-specific interactions, thereby improving the signal-to-noise ratio of the assay. redalyc.org For example, this system is used in biolayer interferometry (BLI) platforms where streptavidin-coated biosensors are used for kinetic analysis of biomolecular interactions. sartorius.com

Functionalization of Electrochemical Biosensors (e.g., Graphene Field-Effect Transistors)

Surface Functionalization and Biomaterial Modification Studies

The ability to tailor the surface properties of materials is critical in many areas of biomedical research. This compound is a key reagent in surface functionalization strategies aimed at improving biocompatibility and enabling the specific attachment of biomolecules. medkoo.com

Non-specific protein adsorption, or biofouling, is a major challenge in the development of implantable medical devices and in vitro diagnostic tools. Surfaces that are resistant to protein adsorption are often referred to as "non-fouling" or "stealth" surfaces. Polyethylene (B3416737) glycol (PEG) is a well-known anti-fouling agent. researchgate.net When densely grafted onto a surface, the long, flexible, and hydrophilic PEG chains create a hydrated layer that sterically hinders the approach and adsorption of proteins. researchgate.net

This compound can be used to create such non-fouling surfaces. The carboxylic acid group allows for the covalent attachment of the molecule to a substrate, while the PEG chain provides the anti-fouling properties. researchgate.net Furthermore, the terminal biotin group can be used for the subsequent, specific immobilization of a desired biomolecule, creating a surface that is both resistant to non-specific adsorption and capable of specific biological recognition. This dual functionality is highly advantageous in biocompatibility research, where it is often necessary to study the interaction of cells or specific proteins with a surface in a controlled manner.

The precise and stable immobilization of biomolecules onto solid supports is a prerequisite for the development of high-throughput screening platforms like microarrays and for the fabrication of "lab-on-a-chip" microfluidic devices. mcmaster.canih.gov this compound facilitates this controlled immobilization.

In the context of microarrays, the carboxylic acid group of this compound can be used to attach it to an amine-functionalized slide. Subsequent incubation with a streptavidin-conjugated probe allows for the creation of a patterned surface ready for capturing biotinylated targets.

For microfluidic devices, which often involve complex channel geometries, achieving robust and specific immobilization is challenging. mcmaster.caresearchgate.net The surfaces of microfluidic channels, typically made of glass or polymers like polydimethylsiloxane (B3030410) (PDMS), can be chemically modified to introduce amine groups. researchgate.net this compound can then be covalently linked to these surfaces. umich.edu This allows for the subsequent attachment of streptavidin-coated particles or molecules, enabling the creation of functionalized zones within the microchannels for applications such as cell capture, immunoassays, or enzymatic reactions. nih.gov The hydrophilic PEG spacer not only improves the accessibility of the biotin group but also helps to prevent the non-specific adhesion of cells and other biomolecules to the channel walls, which is crucial for the performance of microfluidic assays. researchgate.net

Design of Bio-interactive Interfaces for Cell Culture Research

This compound is instrumental in creating bio-interactive surfaces for cell culture research. Its properties allow for the specific immobilization of biomolecules onto culture substrates, thereby influencing cell behavior in a controlled manner.

The hydrophilic and flexible nature of the PEG spacer helps to prevent the non-specific adsorption of proteins and cells to the culture surface, a crucial factor in maintaining the bioactivity of the immobilized molecules. issuu.com Researchers can functionalize a variety of surfaces, such as glass, polystyrene, or hydrogels, with this compound. The terminal carboxylic acid group is activated to react with amine groups present on the surface, effectively coating it with biotin moieties.

Subsequently, streptavidin or avidin can be introduced, which binds tightly to the biotin. This streptavidin-coated surface then acts as a versatile platform for the attachment of any biotinylated molecule of interest, such as growth factors, antibodies, or adhesion peptides. This modular approach allows for the precise control of the surface chemistry to study cell adhesion, proliferation, differentiation, and migration. For example, by patterning the surface with specific biotinylated ligands, researchers can investigate the effects of localized signaling on cell behavior. This technique is particularly valuable for creating more physiologically relevant in-vitro models that mimic the complex microenvironment of tissues. thermofisher.com

Nanoparticle Functionalization for Research Probes and Systems

The functionalization of nanoparticles with this compound is a key strategy in the development of advanced research probes and systems for diagnostics and targeted delivery studies. biochempeg.comnih.gov The PEG linker enhances the colloidal stability of the nanoparticles in biological fluids and the biotin provides a universal handle for bioconjugation. precisepeg.com

This compound plays a crucial role in the surface modification of gold nanoparticles (AuNPs) for use in highly sensitive affinity binding assays. nih.gov While a related compound, SH-PEG12-COOH, is often used to directly attach to the gold surface via a thiol group, this compound can be incorporated through various conjugation strategies to introduce the biotin functionality. biochempeg.com

In one approach, the surface of the AuNPs is first functionalized with molecules containing primary amine groups. Subsequently, the carboxylic acid of this compound is activated and reacted with these amines to form stable amide bonds, effectively coating the AuNPs with biotin. These biotinylated AuNPs can then be used in a variety of biosensing platforms. For instance, in a microarray-based assay, the biotinylated AuNPs can be captured by streptavidin immobilized on the array surface. The presence of the AuNPs can then be detected through their unique optical properties, such as surface plasmon resonance or by signal amplification techniques. This allows for the highly sensitive detection of target molecules that have been captured by the AuNPs. nih.govnih.gov

Research has demonstrated the use of biotin-PEG-linked gold nanoparticle probes for the simultaneous detection of both nucleic acids and proteins from a single sample. nih.govnih.gov These probes act as universal constructs, enabling sensitive detection of biomarkers with potential applications in the early diagnosis and management of diseases. nih.gov

Table 1: Characteristics of Biotin-PEG Functionalized Gold Nanoparticles in Research

FeatureDescriptionResearch Finding
Universal Probe Biotin-PEG-AuNPs can be used to detect different classes of biomolecules.Enabled the simultaneous detection of microRNAs and proteins (e.g., PSA) in a single sample. nih.govnih.gov
High Sensitivity The nanoparticle-based assay allows for low detection limits.Achieved detection limits of 50 fM for nucleic acid targets and 1 pg/µL for protein targets. nih.gov
Enhanced Stability The PEG linker contributes to the stability of the AuNPs in biological media.The use of multi-anchor thiol linkers in conjunction with PEG further improves stability. nih.gov

This compound is extensively used in the development of polymeric nanoparticles for research focused on targeted drug delivery mechanisms. nih.govevronylab.org The biotin moiety serves as a targeting ligand, recognizing biotin receptors that are often overexpressed on the surface of cancer cells. researchgate.netnih.gov

In a typical formulation, a biodegradable and biocompatible polymer, such as poly(lactic-co-glycolic acid) (PLGA), is used to form the nanoparticle core, which can encapsulate a therapeutic or imaging agent. evronylab.org A copolymer, for instance, PLGA-PEG-biotin, is synthesized where this compound is conjugated to the polymer backbone. evronylab.org During nanoparticle formation, the hydrophilic PEG-biotin chains orient towards the aqueous exterior, creating a "stealth" layer that reduces clearance by the immune system and exposes the biotin for receptor binding. issuu.com

Studies have shown that biotin-decorated polymeric nanoparticles exhibit enhanced uptake in cancer cells compared to their non-targeted counterparts. researchgate.netsemanticscholar.org For example, research on lenvatinib-loaded nanoparticles for hepatocellular carcinoma demonstrated that biotinylated nanoparticles significantly accumulated in the tumor through active targeting. nih.gov Similarly, lutein-loaded, biotin-decorated polymeric nanoparticles showed enhanced uptake in retinal cells, suggesting potential for treating age-related macular degeneration. semanticscholar.org These findings underscore the utility of this compound in designing sophisticated delivery systems for preclinical research.

Table 2: Research Findings on Biotinylated Polymeric Nanoparticles

Nanoparticle SystemKey Findings
Lenvatinib-loaded PHEA-g-BIB-pButMA-g-PEG-biotin nanoparticles Demonstrated sustained release, enhanced anticancer efficacy in vitro, and significant tumor accumulation in vivo due to active biotin targeting. nih.gov
Lutein-loaded PLGA-PEG-biotin nanoparticles Showed higher encapsulation efficiency and enhanced uptake of lutein (B1675518) in retinal pigment epithelium (ARPE-19) cells compared to non-targeted nanoparticles. semanticscholar.org
Paclitaxel-loaded biotin-conjugated PEG/PCL nanoparticles Exhibited higher cytotoxicity for cancer cells compared to non-biotinylated nanoparticles, indicating improved selective delivery. researchgate.net

This compound is also employed in the surface modification of quantum dots (QDs) for biological imaging research. QDs are semiconductor nanocrystals with unique photophysical properties, but their surface chemistry needs to be modified for biological applications to ensure stability and enable bioconjugation. uniovi.esfrontiersin.org

The process often involves coating the QDs with a material that provides functional groups for further modification. This compound can then be conjugated to these functional groups. The PEG chain serves multiple purposes: it enhances the water solubility and colloidal stability of the QDs, prevents non-specific binding to cells and other biomolecules, and acts as a spacer to minimize steric hindrance between the QD and its target. issuu.comfrontiersin.org

The biotin group on the surface of the QD allows for their conjugation to streptavidin-labeled molecules, such as antibodies or other targeting ligands. researchgate.net This modular approach facilitates the development of highly specific probes for cellular and molecular imaging. For instance, researchers have developed biotinylated ligands that bind to specific cell surface receptors, which are then visualized by streptavidin-conjugated QDs. frontiersin.org This strategy has been used to study the localization and dynamics of membrane proteins, such as the serotonin (B10506) transporter. frontiersin.org

Development of Polymeric Nanoparticles for Research into Targeted Delivery Mechanisms

Protein and Peptide Bioconjugation Studies

The covalent attachment of biotin to proteins and peptides, known as biotinylation, is a cornerstone technique in molecular biology, and this compound is a valuable reagent for this purpose. biochempeg.comcreative-diagnostics.com The long, hydrophilic PEG spacer helps to maintain the biological activity of the labeled protein by minimizing steric hindrance and increasing solubility. precisepeg.comissuu.com

Biotinylation of proteins can be achieved through either random or site-specific strategies, and the choice of method depends on the research application. creative-proteomics.com

Random Biotinylation: This is the more common approach where biotin is attached to multiple sites on the protein. creative-diagnostics.com When using this compound, the carboxylic acid group is typically activated to form an N-hydroxysuccinimide (NHS) ester (Biotin-PEG12-NHS ester). thermofisher.commedchemexpress.com This activated ester then reacts with primary amines (-NH2) found on the N-terminus of the protein and the side chains of lysine (B10760008) residues. thermofisher.comthermofisher.com Since most proteins have multiple lysine residues on their surface, this results in the random attachment of multiple biotin-PEG12 moieties. thermofisher.com This method is straightforward and useful for applications like affinity purification, Western blotting, and ELISA, where a high degree of labeling can amplify the detection signal. thermofisher.com However, a potential drawback is that the random modification could interfere with the protein's function if a critical lysine residue is biotinylated. creative-diagnostics.comthermofisher.com

Site-Specific Biotinylation: In contrast, site-specific biotinylation involves attaching biotin to a single, predetermined location on the protein. This provides greater control over the conjugation process and is crucial for applications where the orientation of the protein is important or where the modification must not interfere with its active site. creative-proteomics.com While this compound is more commonly used for random biotinylation via amine chemistry, it can be adapted for site-specific strategies. For example, if a protein has a unique, accessible cysteine residue, a maleimide-activated version of Biotin-PEG12 could be used for specific thiol-reactive labeling. Alternatively, enzymatic methods using biotin ligases, such as BirA, offer highly specific biotinylation at a defined recognition sequence engineered into the protein of interest. creative-proteomics.combpsbioscience.comwikipedia.org In this context, a custom-synthesized Biotin-PEG12 derivative could potentially be used as a substrate for the ligase.

Table 3: Comparison of Protein Biotinylation Strategies

StrategyDescriptionCommon Reactive Group on LinkerAdvantagesDisadvantages
Random Biotinylation Biotin is attached to multiple accessible functional groups on the protein.NHS ester (for primary amines)Simple, high degree of labeling, signal amplification. thermofisher.comcreative-diagnostics.comPotential for loss of protein activity, lack of orientation control. creative-diagnostics.comthermofisher.com
Site-Specific Biotinylation Biotin is attached to a single, specific site on the protein.Maleimide (B117702) (for sulfhydryls), Enzymatic ligase substratesPreserves protein function, controlled orientation, uniform product. creative-proteomics.combpsbioscience.comMay require protein engineering, more complex procedures. creative-proteomics.com

Investigations of Protein Immobilization Techniques for Kinetic Analysis

The study of molecular interaction kinetics, such as those analyzed by Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), is critically dependent on the effective immobilization of one of the binding partners onto a sensor surface. nih.govsartorius.com this compound is instrumental in developing high-affinity, stable, and reproducible immobilization strategies for these kinetic analyses. nih.gov

The general principle involves first biotinylating a ligand (e.g., a protein, antibody, or peptide) using a reagent like an N-hydroxysuccinimide (NHS)-activated form of this compound. This process covalently attaches the linker to primary amines on the ligand. thermofisher.com The biotinylated ligand is then introduced to a biosensor surface pre-coated with streptavidin. sartorius.com The high-affinity interaction between biotin and streptavidin ensures the stable capture of the ligand onto the sensor chip. sartorius.com The long, flexible PEG12 spacer helps to orient the immobilized protein away from the surface, minimizing steric hindrance and ensuring its binding sites are accessible to the analyte flowed over the surface. uni-heidelberg.desigmaaldrich.com This controlled orientation is crucial for obtaining reliable kinetic data (kₐ, kₑ, Kₑ). sartorius.com

Research has demonstrated that this biotin-streptavidin immobilization strategy is highly effective for kinetic and affinity analyses of proteins, including antibodies and recombinant fusion proteins. nih.gov

StepDescriptionKey ComponentPurpose
1. Ligand Preparation The protein or molecule of interest (ligand) is reacted with an activated form of this compound (e.g., NHS-ester).This compoundTo covalently attach a biotin handle to the ligand.
2. Biosensor Priming A streptavidin-coated biosensor is equilibrated with buffer to establish a stable baseline. sartorius.comStreptavidin (SA) BiosensorTo provide a high-affinity capture surface.
3. Ligand Immobilization The biotinylated ligand is passed over the biosensor surface and is captured by the immobilized streptavidin. sartorius.comBiotin-Streptavidin InteractionTo create a stable, oriented layer of the ligand for analysis.
4. Association The binding partner (analyte) is flowed over the surface, and its binding to the immobilized ligand is measured in real-time. sartorius.comAnalyteTo measure the rate of complex formation (kₐ).
5. Dissociation Buffer is flowed over the surface, and the dissociation of the analyte from the ligand is measured in real-time. sartorius.comBufferTo measure the rate of complex decay (kₑ).

Development of Affinity Purification and Detection Methods (e.g., ELISA, Western Blot)

This compound is extensively used to develop and enhance affinity-based assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. The strong and specific biotin-streptavidin interaction is leveraged to achieve signal amplification and improve assay sensitivity. thermofisher.comthermofisher.com

In these applications, a primary antibody, protein, or other probe molecule is labeled using an activated form of this compound. thermofisher.comsmolecule.com This biotinylated probe can then be used to detect a target molecule immobilized on a surface, such as a microplate well in an ELISA or a membrane in a Western blot. uni-heidelberg.de Detection is achieved by subsequently adding an enzyme conjugate of streptavidin (e.g., Streptavidin-HRP). researchgate.net Because multiple biotin molecules can be attached to a single probe protein, and each biotin can bind a streptavidin-enzyme conjugate, a significant amplification of the signal is achieved, increasing the sensitivity of the assay. thermofisher.com

The hydrophilic PEG12 spacer is advantageous as it increases the solubility of the biotinylated antibody or protein and reduces the likelihood of aggregation, which can be a problem with linkers that are purely hydrocarbon-based. thermofisher.com This ensures the probe remains active and accessible. This strategy is central to many commercially available detection kits and is a routine method for purifying and detecting proteins in complex biological samples. thermofisher.comgbiosciences.com For instance, a novel ELISA-like assay has been developed that uses Ni²⁺ chelation for capturing a His-tagged protein and biotin-streptavidin affinity for detection, a method proven effective with a Biotin-PEG12-His-TNF conjugate. researchgate.net

AssayRole of this compoundMechanism of Action
ELISA To label a detection antibody or antigen.The biotinylated detection molecule binds to its target. A streptavidin-enzyme conjugate is then added, which binds to the biotin, generating an amplified, measurable signal upon substrate addition. researchgate.net
Western Blot To label a primary or secondary antibody.The biotinylated antibody binds to the protein of interest on the blot membrane. Subsequent incubation with a streptavidin-enzyme conjugate allows for chemiluminescent or colorimetric detection. uni-heidelberg.de
Affinity Purification To label a protein of interest for capture.A protein is biotinylated within a complex mixture (e.g., cell lysate). The mixture is then passed over a streptavidin-conjugated resin, which selectively captures the biotinylated protein, separating it from other components. smolecule.comgbiosciences.com

Applications in Enzymatic and Catalytic Research

The unique properties of this compound extend into the realm of enzyme research, facilitating the construction of novel biocatalysts and the investigation of fundamental enzymatic processes.

Artificial metalloenzymes are hybrid catalysts created by incorporating a synthetic, abiotic metal cofactor into a protein scaffold. nih.gov This approach combines the reactivity of homogeneous metal catalysts with the high selectivity and aqueous compatibility of enzymes. uu.nl The biotin-streptavidin system is a premier technology for this purpose. nih.gov

In this strategy, a metal catalyst, which would otherwise be inactive or non-selective in an aqueous environment, is first covalently linked to this compound. nih.gov This biotinylated metal complex is then introduced to the protein streptavidin (or avidin). The powerful supramolecular interaction anchors the metal complex within the protein's binding pocket, creating the artificial metalloenzyme. uu.nlnih.gov The protein scaffold provides a chiral environment around the catalyst, inducing enantioselectivity in reactions such as hydrogenations and transfer hydrogenations that would not be achievable with the metal complex alone. uu.nl The protein environment can also enhance reactivity by concentrating hydrophobic substrates near the embedded catalyst. uu.nl Researchers can optimize these systems through both chemical modification of the biotinylated ligand and genetic engineering of the streptavidin protein, a process known as chemogenetic optimization. nih.govnih.gov

ComponentRoleExample Material
Protein Scaffold Provides the catalytic environment and induces selectivity. nih.govStreptavidin or Avidin
Anchor Tethers the metal cofactor to the protein scaffold non-covalently. nih.govThis compound
Cofactor The catalytically active metal complex. uu.nlRhodium-diphosphine, Ruthenium piano-stool complexes
Substrate The molecule to be transformed by the catalyst. uu.nlN-protected dehydroaminoacids, ketones

Understanding the intricate interactions between an enzyme and its substrate is fundamental to biochemistry and drug discovery. This compound can be used to design specialized probes for studying these interactions. By conjugating this compound to a known enzyme substrate via its carboxylic acid group, a versatile molecular tool is created.

This biotinylated substrate can be used in several ways. It can be immobilized on a streptavidin-coated surface (like a biosensor or microarray) to study the binding kinetics of the enzyme in real-time. acs.org Alternatively, it can be used in pull-down assays where the biotinylated substrate-enzyme complex is captured from a solution using streptavidin-coated beads, allowing for the identification and analysis of the interacting enzyme. smolecule.com

Furthermore, in more complex probe designs for fluorescence-based assays, the biotin moiety serves as an invaluable anchor. For example, a substrate peptide could be synthesized with a fluorophore and a quencher to create a FRET (Förster Resonance Energy Transfer) probe. rsc.org The addition of a biotin-PEG12 tag allows this probe to be easily immobilized or purified, facilitating high-throughput screening assays designed to find enzyme inhibitors or characterize enzyme activity. acs.orgresearchgate.net

Construction of Artificial Metalloenzymes

High-Throughput Screening and Array-Based Methodologies

The demand for rapid analysis of thousands of molecular interactions has led to the development of microarray technologies. This compound is a key enabler in the fabrication of these powerful screening platforms.

Small molecule microarrays (SMMs) are powerful tools for discovering new ligands for proteins, identifying drug leads, and profiling enzyme activities on a massive scale. mdpi.comnih.gov A critical step in fabricating SMMs is the efficient and uniform immobilization of a diverse library of small molecules onto a solid surface, typically a glass slide. ucdavis.edu

The biotin-streptavidin interaction provides a robust and widely used method for this immobilization. mdpi.com In one common strategy, the glass slide is coated with streptavidin. The small molecules from a chemical library are then individually derivatized with a linker like this compound. These biotinylated compounds can then be printed in high-density arrays onto the streptavidin-coated slide. nih.gov The PEG12 spacer is particularly beneficial as it projects the small molecule away from the surface, enhancing its accessibility for interaction with a protein probe that is later incubated with the array. mdpi.com This method provides a universal "handle" for attaching a wide variety of compounds, simplifying the fabrication process for large and diverse chemical libraries. ucdavis.edu These arrays can be screened against a fluorescently labeled protein to identify binding partners, or used in label-free detection systems to discover new interactions. researchgate.netucdavis.edu

Development of Multiplexed Bioassays

The primary role of this compound in this context is to serve as a versatile linker for attaching a biotin tag to detection molecules, most commonly antibodies, in various immunoassay formats. The carboxylic acid end of the molecule is typically activated (for instance, by converting it to an N-hydroxysuccinimide or NHS-ester) to react with primary amines on proteins, thereby forming a stable amide bond. This process, known as biotinylation, is a fundamental step in creating the detection reagents used in multiplexed platforms.

Detailed Research Findings

Research has consistently demonstrated the value of the Biotin-PEG12 linker in enhancing the sensitivity and reliability of immunoassays. In the development of highly sensitive fluorescent immunoassays, such as those for detecting C-reactive protein (CRP), an activated form of this compound (Biotin-PEG12-NHS) is used to label the detection antibody. acs.org In this sandwich assay format, the biotinylated antibody binds to the captured CRP antigen, and a streptavidin molecule conjugated to a fluorescent reporter (like a quantum dot) binds to the biotin tag, generating a quantifiable signal. acs.org The biotin-streptavidin system acts as a powerful signal amplification method due to its extraordinarily high affinity (Kd ≈ 10⁻¹⁵ M). acs.org

The length of the PEG spacer arm is a critical parameter for optimizing assay performance. Studies comparing different biotinylation reagents in ultra-sensitive Single Molecule Array (Simoa) assays have shown that the linker length influences the signal-to-background ratio. For instance, in the development of Simoa assays for cytokines like GM-CSF, IFNγ, and IL-2, researchers evaluated detection antibodies biotinylated with reagents having different length PEG spacers, including NHS-PEG12-Biotin. The goal is to achieve an optimal degree of labeling (DOL), where enough biotin molecules are attached to generate a strong signal without compromising the antibody's binding affinity. The extended PEG12 spacer helps to project the biotin molecule away from the antibody surface, making it more accessible to streptavidin and improving the efficiency of the detection complex formation.

The table below summarizes the components and principles of a representative multiplex-capable immunoassay utilizing a Biotin-PEG12 linker.

Table 1: Application of Biotin-PEG12 Linker in a Sandwich FLISA

This table is based on research findings for a C-reactive protein (CRP) assay. acs.org

Component Role in Assay Function of Biotin-PEG12 Moiety
Capture Antibody (mAb1) Immobilized on a microplate to capture the target antigen (CRP) from the sample. Not applicable.
Target Antigen (CRP) The analyte of interest being measured. Binds to the capture antibody.
Detection Antibody (Bio-mAb2) Binds to a different epitope on the captured antigen. Labeled with biotin via an activated this compound linker. The PEG12 spacer ensures biotin is accessible.

| Reporter Complex (SA-QD) | Streptavidin (SA) conjugated to a Quantum Dot (QD) fluorophore. | Binds with high affinity to the biotin tag on the detection antibody, providing a fluorescent signal for quantification. |

Furthermore, this compound is integral to the functionalization of various surfaces used in multiplexed assays, such as magnetic beads, nanoparticles, and microarrays. For example, research on particle transport through hydrogels involved coating polystyrene particles using N-hydroxysuccinimide-(PEG)12-Biotin. nih.gov This surface modification creates particles with a biocompatible PEG layer and a terminal biotin group ready for specific binding to streptavidin-coated substrates. nih.gov This same principle is applied in creating custom reagents for multiplexed platforms where different particle sets, each targeting a specific analyte, can be distinguished and measured. The modification with the PEG linker has been shown to alter the physicochemical properties of the particles, as detailed in the following table.

Table 2: Effect of PEG/Biotin Surface Modification on Polystyrene Particles

Data adapted from research on particle functionalization. nih.gov

Surface Modification Measured Particle Size (nm) Polydispersity Index (PDI) ζ-potential at pH 7 (mV)
Biotin-carboxyl 1135 0.39 -42.2 ± 0.8

| PEG/biotin-carboxyl | 1320 | 0.26 | -29.1 ± 1.1 |

The data indicates that the addition of the PEG12 linker increases the hydrodynamic size of the particles and alters their surface charge, highlighting the significant impact of the functionalization process. This controlled surface chemistry is essential for developing reproducible and reliable multiplexed assays, from fluorescence-based methods to advanced platforms utilizing giant magnetoresistive biosensors, where the specific immobilization of detection complexes via the biotin-streptavidin link is fundamental to the measurement principle. nih.govescholarship.org

Characterization Techniques for Biotin Peg12 Cooh Conjugates

Spectroscopic Methods for Conjugate Verification

Spectroscopic techniques are fundamental in providing structural information and confirming the covalent attachment of Biotin-PEG12-COOH to the target molecule.

UV-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing nanomaterials, such as gold or silver nanoparticles, conjugated with this compound. The conjugation process often leads to a change in the surface plasmon resonance (SPR) of the nanoparticles, which can be monitored by UV-Vis spectroscopy. For instance, the functionalization of gold nanoparticles with a biotin-PEG linker can cause a red-shift in the SPR peak, indicating an increase in the local refractive index around the nanoparticle surface due to the attached molecules.

In one study, the functionalization of gold nanoparticles with PEG brushes containing biotin (B1667282) end-groups resulted in a red-shift of the prominent surface plasmon resonance extinction peak from 527 nm to 535 nm upon coupling with a streptavidin-IgG complex. This shift confirmed the successful binding of the biotinylated complex to the nanoparticles.

Table 1: Illustrative UV-Vis Spectral Data for Biotin-PEG Functionalized Gold Nanoparticles

Sample Peak Plasmon Resonance (nm) Observed Shift (nm)
Unfunctionalized Gold Nanoparticles 527 -
Biotin-PEG-Streptavidin-IgG Conjugated Gold Nanoparticles 535 +8

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound conjugates. Proton (¹H) NMR can confirm the presence of the characteristic peaks of the PEG linker, the biotin moiety, and the target molecule within the conjugate.

The repeating ethylene (B1197577) oxide units of the PEG12 chain typically show a characteristic signal around 3.6 ppm in the ¹H NMR spectrum. The appearance of this peak, along with signals corresponding to both the biotin and the target molecule in the spectrum of the purified conjugate, provides strong evidence of successful conjugation. While the specific peaks for biotin can sometimes be masked by signals from the polymer chain, especially with high molecular weight polymers, the prominent PEG signal is a reliable indicator. For example, in the synthesis of PLGA-PEG-biotin, peaks observed at 3.6 ppm corresponded to the PEG chain, confirming conjugation.

Table 2: Representative ¹H NMR Chemical Shifts for a this compound Conjugate

Protons Representative Chemical Shift (δ, ppm)
PEG Methylene Protons (-CH₂CH₂O-) ~3.6
Biotin Protons Various peaks, e.g., ~4.3, ~4.5, ~3.1, ~2.9, ~2.7
Target Molecule Protons Dependent on the specific molecule

UV-Vis Absorption and Emission Spectroscopy for Labeled Nanomaterials

Chromatographic and Electrophoretic Approaches

Chromatographic and electrophoretic methods are essential for the purification of this compound conjugates and for assessing their purity and molecular weight.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to analyze proteins that have been biotinylated with this compound. The covalent attachment of the Biotin-PEG12 linker to a protein increases its molecular weight. This increase results in a noticeable upward shift in the protein's band position on the gel compared to the unconjugated protein.

This mobility shift provides a clear visual confirmation of successful conjugation. The extent of the shift can also give a qualitative indication of the degree of biotinylation. Furthermore, analyzing the gel with a streptavidin-HRP conjugate followed by chemiluminescent detection can specifically confirm the presence of biotin on the protein. Gel electrophoresis has also been used to separate gold nanoclusters based on the number of PEGylation sites, demonstrating its utility in analyzing PEGylated nanomaterials. fishersci.ie

Table 3: Example of Mobility Shift in SDS-PAGE for a Biotin-PEGylated Protein

Sample Apparent Molecular Weight (kDa)
Unconjugated Protein 50
Biotin-PEG12-Protein Conjugate >55

Affinity chromatography is the primary method for purifying biotinylated molecules, leveraging the exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin. cosmobio.co.jp A column containing immobilized streptavidin or avidin is used to capture the this compound conjugate from the reaction mixture.

The general procedure involves:

Loading: The crude reaction mixture is passed through the streptavidin-agarose column. The biotinylated conjugate binds with high affinity.

Washing: The column is washed with a buffer (e.g., PBS) to remove unconjugated molecules, excess biotinylating reagent, and other impurities. thermofisher.cn

Elution: Due to the strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), elution often requires harsh, denaturing conditions, such as 8 M guanidine-HCl at pH 1.5. However, for some applications, milder elution can be achieved using an excess of free biotin or by using a monomeric or mutated avidin resin which has a lower binding affinity, allowing for elution with 2 mM D-biotin.

This technique provides highly purified biotinylated conjugates, which are essential for downstream applications. cosmobio.co.jp

Gel Electrophoresis for Biotinylated Protein Analysis

Quantitative Analysis of Biotinylation Extent

Quantifying the number of biotin molecules attached per molecule of protein or nanoparticle (the degree of biotinylation) is critical for standardizing assays and ensuring reproducibility.

The most common method for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. fishersci.ie This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.

The principle of the HABA assay is as follows:

The HABA dye binds to avidin, forming a complex with a characteristic absorbance maximum at 500 nm.

When a sample containing a biotinylated protein is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye.

This displacement causes a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.

By measuring the change in absorbance and knowing the concentration of the protein, the molar ratio of biotin to protein can be calculated. It is crucial to remove any free biotin from the sample before performing the assay.

Table 4: Illustrative Data and Calculation for HABA Assay

Parameter Value
A₅₀₀ of HABA/Avidin solution 0.950
A₅₀₀ after adding biotinylated protein sample 0.650
ΔA₅₀₀ 0.300
Concentration of Biotin (calculated) Calculated based on ΔA₅₀₀ and extinction coefficient
Protein Concentration 1 mg/mL (e.g., IgG, MW ~150,000 g/mol)
Moles of Biotin per Mole of Protein ~5

While the HABA assay is widely used, it can sometimes be affected by steric hindrance, where the biotin attached to a large molecule may not be able to efficiently displace the HABA dye. An alternative, more accurate method involves the complete acid hydrolysis of the biotinylated conjugate to release all biotin molecules, followed by their quantification using a sensitive technique like a fluorescence-based binding assay or HPLC.

HABA Assay for Biotin Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used colorimetric method for the quantification of biotin. cosmobio.co.jpanaspec.comsigmaaldrich.com This technique is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. fishersci.ie

Principle:

Avidin, a protein with a high affinity for biotin, forms a colored complex with HABA, which exhibits a maximum absorbance at 500 nm. cosmobio.co.jpfishersci.ie The affinity of biotin for avidin is significantly higher than that of HABA. cosmobio.co.jpanaspec.com When a sample containing biotin, such as a this compound conjugate, is introduced, the biotin displaces the HABA dye from the avidin binding sites. sigmaaldrich.com This displacement leads to a proportional decrease in the absorbance at 500 nm, which can be measured to determine the amount of biotin in the sample. fishersci.iethermofisher.comthermofisher.com

Procedure & Data Analysis:

To quantify biotin, a solution of the biotinylated sample is added to a pre-formed avidin-HABA complex. thermofisher.com It is crucial that any unbound biotin is removed from the sample prior to the assay, typically through dialysis or gel filtration. sigmaaldrich.comthermofisher.com The change in absorbance at 500 nm is then measured using a spectrophotometer. cosmobio.co.jp The concentration of biotin can be calculated from the change in absorbance using the Beer-Lambert law, with the molar extinction coefficient of the HABA-avidin complex being approximately 34,000 M⁻¹cm⁻¹. fishersci.iethermofisher.com The assay can be performed in either a cuvette or a microplate format. cosmobio.co.jpanaspec.com

ParameterDescriptionTypical Value/Range
Wavelength of Maximum Absorbance (HABA-Avidin)The wavelength at which the HABA-avidin complex shows the strongest absorbance.500 nm cosmobio.co.jpfishersci.ie
Molar Extinction Coefficient (HABA-Avidin)A measure of how strongly the HABA-avidin complex absorbs light at 500 nm.34,000 M⁻¹cm⁻¹ fishersci.iethermofisher.com
Linear Detection RangeThe concentration range within which the assay provides a linear response.2-16 µM anaspec.comsigmaaldrich.com or 20-160 µM cosmobio.co.jp
Binding Affinity (Avidin-HABA)Dissociation constant (Kd) indicating the strength of the interaction.~5.8 x 10⁻⁶ M cosmobio.co.jpanaspec.com
Binding Affinity (Avidin-Biotin)Dissociation constant (Kd) indicating the strength of the interaction.~1 x 10⁻¹⁵ M cosmobio.co.jpanaspec.com

Mass Spectrometry for Biotinylation Site and Degree Determination

Mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of biotinylated molecules, including those conjugated with this compound. peakproteins.com It provides precise information on the molecular weight of the conjugate, which can be used to determine the degree of biotinylation. Furthermore, tandem mass spectrometry (MS/MS) can identify the specific amino acid residues that have been modified with the biotin tag. pnas.org

Methodology:

For analysis, the biotinylated protein is typically digested into smaller peptides using a protease like trypsin. pnas.org These peptides are then introduced into the mass spectrometer. The mass-to-charge ratio of the peptides is measured, and by comparing the masses of biotinylated and non-biotinylated peptides, the sites of modification can be pinpointed. researchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization) are commonly employed for this purpose. pnas.orggoogle.com

Research Findings:

MS-based approaches have been successfully used to identify specific lysine (B10760008) residues that are sites of biotinylation in various proteins. pnas.org For instance, a method termed "biotinyl-lysine method" uses chemical acetylation to protect lysine residues, followed by enzymatic deacetylation and subsequent biotinylation of the newly available lysines. pnas.org MS analysis then reveals the sites of deacetylation and, consequently, biotinylation. pnas.org This provides a detailed map of the modification sites. In some cases where intact mass analysis is challenging, such as with glycosylated proteins, alternative methods like SDS-PAGE analysis of the streptavidin-biotin complex can be used as a complementary technique. peakproteins.com

MS TechniqueInformation ObtainedKey Findings/Applications
MALDI-TOF MSMolecular weight of peptides, degree of biotinylation.Used to identify tryptic peptides of histones and determine their sequence by matching to theoretical masses. pnas.org
LC-ESI-MS/MSSequence of individual peptides, specific biotinylation sites.Provides the sequence of each peptide, allowing for the precise identification of deacetylation and biotinylation sites. pnas.org
Orbitrap MSHigh-accuracy mass measurements.Can distinguish between modifications with very similar masses, such as acetyl-lysine and trimethyl-lysine. pnas.org
Quantitative MS (e.g., SILAC-based)Relative abundance of biotinylated peptides.Allows for the comparison of biotinylation levels under different biological conditions. nih.gov

Surface-Sensitive Analytical Techniques

The interaction of this compound conjugates with surfaces is critical for their application in biosensors, microarrays, and other surface-based assays. A suite of surface-sensitive analytical techniques can be employed to characterize the adsorption dynamics, kinetics, and surface topography of these conjugates.

Optical Waveguide Lightmode Spectroscopy for Surface Adsorption Dynamics

Optical Waveguide Lightmode Spectroscopy (OWLS) is a label-free, real-time optical sensing technique used to monitor molecular adsorption processes on a waveguide surface. acs.orgowls-sensors.com It provides quantitative information about the adsorbed mass, thickness, and refractive index of the adlayer. owls-sensors.com

Principle:

OWLS operates by coupling a polarized laser beam into a planar waveguide through a diffraction grating. owls-sensors.com The incoupling of light occurs only at specific angles of incidence, which are sensitive to changes in the refractive index at the waveguide surface, such as those caused by the adsorption of molecules like this compound conjugates. owls-sensors.comresearchgate.net By measuring the incoupling angles for both transverse electric (TE) and transverse magnetic (TM) modes, the thickness and refractive index of the adsorbed layer can be determined, from which the adsorbed mass can be calculated. owls-sensors.com

Research Applications:

OWLS has been utilized to study the adsorption of biotinylated polymers, such as poly(L-lysine)-g-poly(ethylene glycol)/PEG-biotin (PLL-g-PEG/PEG-biotin), onto various surfaces. researchgate.net These studies have provided insights into the formation of mixed adlayers and the subsequent immobilization of avidin or streptavidin. researchgate.net For example, OWLS measurements have been used to monitor the formation of a mixed adlayer of PLL-g-PEG and PLL-g-PEG/PEG-biotin, followed by the binding of a NeutrAvidin-biotinylated enzyme complex. researchgate.net Such experiments allow for the quantitative determination of the surface coverage of the immobilized molecules. researchgate.net

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties of thin films at a surface. nih.gov It is particularly well-suited for studying the adsorption kinetics of biomolecules. nih.gov

Principle:

A QCM-D sensor consists of a thin quartz crystal that oscillates at a specific resonance frequency when an alternating voltage is applied. ethz.ch When molecules adsorb onto the sensor surface, the resonance frequency decreases in proportion to the added mass (including hydrodynamically coupled water). nih.gov Simultaneously, the dissipation (D) factor, which represents the damping of the oscillation, provides information about the viscoelastic or structural properties of the adsorbed layer. nih.gov A rigid layer will have a low dissipation, while a soft, hydrated, or conformationally flexible layer will have a high dissipation.

Research Findings:

QCM-D has been extensively used to study the formation of biotinylated self-assembled monolayers (SAMs) and the subsequent binding of streptavidin. researchgate.net For instance, studies have investigated the formation of mixed monolayers of thiolated PEG derivatives with and without a terminal biotin group on gold surfaces. QCM-D data revealed that a specific ratio of biotinylated to non-biotinylated thiols is optimal for maximizing streptavidin binding while minimizing non-specific protein adsorption. In one study, streptavidin was found to adsorb at a surface concentration of 407 ng/cm² on a mixed monolayer, forming a hydrated monolayer with retained native structure, as indicated by low dissipation shifts.

System StudiedKey QCM-D MeasurementFinding
Mixed SAMs of SS-OEG and SS-OEG-biotinFrequency (Δf) and Dissipation (ΔD)Optimal biotin density for maximum specific streptavidin immobilization while maintaining low non-specific serum adsorption was established.
Streptavidin binding to biotinylated SAMsAdsorbed mass and dissipationStreptavidin adsorbed at a surface concentration of 407 ng/cm² in a hydrated monolayer.
Biotinylated supported lipid bilayer (SLB) formationTime-resolved Δf and ΔDTracked the real-time fabrication of the SLB and subsequent specific binding of neutravidin or streptavidin. researchgate.net
Deposition of silica (B1680970) particles on biotinylated surfacesFrequency shifts at multiple overtonesDemonstrated specific binding of streptavidin-coated particles to biotinylated sensors. acs.org

Atomic Force Microscopy (AFM) for Surface Topography and Force Spectroscopy of Conjugates

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of surfaces at the nanoscale. mdpi.comrsc.org It can also be used in a force spectroscopy mode to probe the interaction forces between single molecules. researchgate.netnih.gov

Principle:

In imaging mode, a sharp tip attached to a flexible cantilever scans across the sample surface. mdpi.com The deflection of the cantilever due to tip-sample interactions is monitored by a laser beam reflected off the back of the cantilever onto a photodiode. mdpi.com This allows for the generation of a high-resolution topographical map of the surface. In force spectroscopy mode, the tip is brought into contact with and then retracted from the surface, and the force required to rupture the bond between a molecule on the tip and a molecule on the surface is measured. researchgate.netnih.gov

Research Applications:

AFM has been used to directly visualize the binding of biotinylated molecules to streptavidin. nih.gov For example, biotin tagged with a short DNA rod has been incubated with streptavidin, and the resulting complexes have been imaged by AFM, revealing streptavidin molecules with one to four DNA rods attached. nih.gov In force spectroscopy, AFM has been instrumental in measuring the unbinding forces of the biotin-streptavidin interaction. researchgate.netplos.org These studies have shown that the rupture force is dependent on the loading rate and the specific geometry of pulling. plos.orgnih.gov For instance, rupture forces ranging from 200 pN to 230 pN have been measured for the biotin-streptavidin bond at different loading rates. researchgate.netplos.org

AFM ModeSystem StudiedKey MeasurementFinding
ImagingStreptavidin-biotin-DNA complexesTopography and molecular volumeDirect visualization of one to four biotin-DNA molecules bound to a single streptavidin tetramer. nih.gov
Force SpectroscopyAvidin-biotin interactionRupture forceUnbinding force of ~173 ± 19 pN at loading rates of 2-8 x 10⁵ pN/s. acs.org
Force SpectroscopyStreptavidin-biotin interactionRupture force vs. loading rateRupture forces ranged from 200 pN at 1,500 pN/s to 230 pN at 110,000 pN/s. researchgate.netplos.org
Force SpectroscopyStreptavidin-biotin interactionDependence on pulling geometryUnbinding forces varied from 100 to over 400 pN depending on the subunit and direction of force application. nih.gov

Theoretical and Computational Studies of Biotin Peg12 Cooh Systems

Molecular Dynamics Simulations of PEG-Biotin Conjugates

Molecular dynamics (MD) simulations have emerged as a powerful technique to investigate the dynamic behavior of PEG-biotin conjugates in various environments. These simulations model the atomic and molecular motions over time, offering a granular view of conformational changes, solvent interactions, and binding events.

Research employing atomistic simulations on biotin-PEG (bPEG) systems tethered to surfaces, such as gold, has provided significant insights. cnr.it Such studies investigate how the density of the PEG linkers and the ratio of biotinylated to non-biotinylated PEGs influence the accessibility of the biotin (B1667282) headgroup for binding to proteins like streptavidin. cnr.it Results from these simulations suggest that at high densities, a 1:1 ratio of biotin-PEG to standard PEG can enhance the accessibility of the biotin ligand, a phenomenon attributed to repulsion between linker chains and differing hydrophobicity. cnr.it Furthermore, simulations have shown that the fundamental structure of biotin remains conserved upon conjugation to the PEG chain. cnr.it

MD simulations are also used to model the process of PEGylation on protein surfaces. These models can predict the distribution of PEGylated products and have highlighted potential conformational transitions of the PEG chains from a "dumbbell" to a "brush" state as a function of PEG's molecular weight. researchgate.net In the context of ligand-receptor interactions, MD simulations have suggested that ligands tethered by longer PEG polymers may bind to their receptors with slower on-rates and off-rates, a critical consideration for designing biosensors or targeted drug delivery systems. ucf.edu Studies have also specifically utilized MD simulations to examine the self-assembly of peptides linked by various PEG chains, including PEG12, demonstrating the tool's applicability to the precise linker length in Biotin-PEG12-COOH. unina.it

Table 1: Findings from Molecular Dynamics (MD) Simulations of Biotin-PEG Systems
System StudiedKey FindingSignificanceReference
Biotin-PEG on Gold SurfacesLinker density and biotinylation ratio affect biotin accessibility for protein binding.Provides a computational protocol for optimizing sensor surfaces. cnr.it
PEGylation of LysozymeSimulations can predict PEGmer distribution and conformational transitions (dumbbell to brush).Helps in understanding and controlling the outcome of protein PEGylation reactions. researchgate.net
pMHC Ligands with PEG TethersLonger PEG linkers result in slower on-rates and off-rates for receptor binding.Informs the design of tethers for controlling cell signaling and interaction kinetics. ucf.edu
Peptide Assemblies with PEG LinkersMD simulations corroborated the formation of specific assemblies with PEG12 linkers.Demonstrates the direct applicability of MD to systems involving the PEG12 spacer. unina.it

Conformational Analysis and Flexibility of PEG Linkers

The polyethylene (B3416737) glycol chain is renowned for its flexibility, a property originating from the free rotation around its carbon-oxygen (C-O) single bonds. chempep.comnih.gov This inherent flexibility is a central feature of this compound, allowing the biotin headgroup significant freedom of movement. This conformational freedom is critical for overcoming steric barriers and facilitating efficient binding to the deep biotin-binding pocket of avidin (B1170675) or streptavidin. sigmaaldrich.com

Conformational analysis reveals that in aqueous solutions, PEG linkers adopt a highly dynamic, extended conformation. ucf.edu This leads to a hydrodynamic radius that is significantly larger than that of a globular protein with a similar molecular weight. ucf.edu The specific conformation of a PEG linker is influenced by several factors, including its length and the density at which it is grafted onto a surface. At low densities, PEG chains are described as being in a "mushroom" conformation, while at higher densities they are forced into a more extended "brush" conformation to avoid overlap. rsc.org

The length of the PEG linker has a direct and predictable impact on the structure of bioconjugates. Studies on monodisperse PEG-peptide conjugates have shown that varying the number of ethylene (B1197577) glycol units (e.g., 5, 11, or 27) results in different molecular packing motifs in the solid state. acs.org Theoretical modeling of streptavidin binding to biotin-terminated PEG layers further underscores the importance of linker flexibility. acs.org These models show that the polymer spacer can adopt highly distorted conformations to optimize the binding of streptavidin, sometimes forming thick protein layers supported by stretched polymer chains. acs.org

Table 2: Conformational States of PEG Linkers
Conformational StateDescriptionKey Influencing FactorsReference
Extended CoilA dynamic, flexible, and solvated chain in aqueous solution.Inherent C-O bond rotation; high water solubility. ucf.educhempep.comnih.gov
"Mushroom" RegimeIndividual polymer chains on a surface with a roughly hemispherical shape.Low grafting density on a surface. rsc.org
"Brush" RegimeChains are stretched away from the surface to avoid overlapping.High grafting density on a surface. researchgate.netrsc.org
Stretched/DistortedConformation adopted to optimize multivalent binding or overcome steric constraints.Binding to multivalent proteins (e.g., streptavidin); high protein surface coverage. acs.org

Modeling of Steric Hindrance Effects in Bioconjugation

While the PEG linker provides beneficial properties like solubility and flexibility, it also introduces steric bulk that can influence binding events. Modeling steric hindrance is crucial for understanding the efficiency of bioconjugation and the accessibility of the biotin moiety. Computational models can simulate and quantify these steric effects, which are often dependent on the linker's length and the local molecular environment.

Longer PEG chains are known to provide more potent steric hindrance effects than shorter chains. rsc.org This can be advantageous for applications like creating "stealth" nanoparticles that evade the immune system, but it can be a disadvantage if it impedes the desired binding interaction. nih.govrsc.org For instance, when biotin-PEG conjugates are immobilized on a surface, high densities can lead to steric hindrance between adjacent binding proteins, such as avidin or streptavidin, which can limit the total binding capacity of the surface. biorxiv.org Computational models and experimental results show that this can be mitigated by creating mixed self-assembled monolayers, where biotin-PEG linkers are interspersed with inert PEG chains of a similar length, effectively increasing the spacing between biotin groups. biorxiv.org

Studies involving the binding of large biotinylated ligands, like DNA, to streptavidin have provided direct evidence of steric hindrance. nih.govacs.org In these cases, the bulk of the attached ligand can prevent all four of streptavidin's binding sites from being occupied, leading to negative cooperativity. acs.org Modeling these steric repulsion effects is a key aspect of designing functional bio-interfaces and understanding the stoichiometry of the resulting complexes. acs.org

Table 3: Factors Influencing Steric Hindrance in Biotin-PEG Systems
FactorImpact on Steric HindranceModeling InsightReference
PEG Chain LengthLonger chains generally increase steric hindrance.Models can quantify the "shielding" effect as a function of ethylene glycol units. rsc.org
Surface DensityHigh density of linkers increases steric clashes between bound proteins.Simulations show that mixed monolayers can reduce hindrance and optimize binding. biorxiv.org
Size of Conjugated MoleculeLarger molecules attached to biotin-PEG increase steric hindrance.Modeling binding of biotinylated DNA to streptavidin shows reduced occupancy of binding sites. nih.govacs.org
Protein ConformationThe orientation of the bound protein can be affected by steric repulsion.Theoretical models predict how steric effects influence the structure and layering of bound proteins. acs.orgacs.org

Computational Design Principles for Novel Biotin-PEG Linkers

Advances in computational chemistry have enabled the transition from analyzing existing linkers to the de novo computational design of novel biotin-PEG systems with tailored properties. By leveraging simulation and modeling tools, researchers can establish design principles to optimize linkers for specific applications before undertaking costly and time-consuming synthesis.

A primary design principle is the optimization of linker length for a specific biological function. A clear example is the computational design of a series of biotin-PEG-naphthalimide drug candidates. nih.gov In this work, molecular docking simulations were used to screen linkers with varying numbers of PEG units to identify the optimal length (PEG4) that allowed the naphthalimide moiety to intercalate most effectively with DNA, thereby maximizing its potential therapeutic effect. nih.gov The docking scores provided a quantitative metric to guide the selection, demonstrating a powerful rational design strategy. nih.gov

Another key principle involves the computational design of functional surfaces. Molecular modeling can be used to determine the optimal physical properties and arrangement of surface-conjugated ligands to maximize the output of a biosensor. cnr.it This includes finding the ideal ratio of biotin-PEG to non-functionalized PEG to ensure maximal biotin accessibility while minimizing non-specific binding. cnr.itacs.org This tailored surface engineering, guided by computational insights, is fundamental to creating next-generation diagnostic devices.

Broader computational strategies, such as the structure-based virtual screening of large combinatorial libraries, also represent a powerful approach that can be applied to linker design. mdpi.com By defining desired endpoints—such as specific spacing, flexibility, or binding kinetics—computational methods can screen vast virtual chemical spaces to identify novel linker architectures with superior performance for applications ranging from immunoassays to targeted drug delivery. acs.orgresearchgate.net

Table 4: Computational Design Principles for Biotin-PEG Systems
Design PrincipleComputational MethodApplication ExampleReference
Optimize Linker LengthMolecular Docking SimulationScreening PEG linker lengths to maximize the DNA intercalation of a conjugated drug. nih.gov
Tune Surface PropertiesAtomistic Simulations / Molecular ModelingOptimizing the ratio of biotin-PEG to inert PEG on a biosensor surface to maximize protein capture. cnr.itacs.org
Control Stoichiometry & TopologyMolecular Modeling & SimulationDesigning complex macromolecules with precise placement of functional groups. google.com
Guide Affinity MaturationComputational Protein Design & Library ScreeningUsing biotin-PEG conjugates to experimentally test and validate computationally designed protein binders. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms

Integration of Biotin-PEG12-COOH in Advanced Multi-functional Biomaterials

The next generation of biomaterials is moving towards multi-functional systems that can interact with biological environments in a highly specific and controlled manner. This compound is an ideal component for engineering such materials, including "smart" hydrogels, targeted nanoparticles, and advanced tissue engineering scaffolds. researchgate.netnih.gov

Researchers are exploring the use of biotin-PEG linkers to create biodegradable hydrogels. researchgate.net The strong, non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) can be used as a cross-linking mechanism, avoiding the need for potentially toxic chemical cross-linkers. researchgate.netnih.gov By incorporating this compound into polymer chains, hydrogels can be formed upon the addition of avidin. nih.govfrontiersin.org The swelling, mechanical properties, and degradation of these hydrogels can be tuned by altering the concentration of the biotinylated polymer. nih.gov This approach is particularly promising for drug delivery, where a therapeutic agent can be released as the hydrogel degrades or through competitive displacement with free biotin. frontiersin.org

In tissue engineering, scaffolds must not only provide structural support but also present bioactive cues to guide cellular behavior. nih.gov The carboxyl group of this compound can be used to covalently attach the linker to a scaffold backbone, while the biotin moiety serves as a universal anchor point. thermofisher.com Through an avidin bridge, a wide array of biotinylated signaling molecules, such as cell-adhesive peptides (e.g., RGD) or growth factors, can be immobilized onto the scaffold surface. nih.govacs.org This modular approach allows for the creation of scaffolds with precisely controlled surface bioactivity, enhancing cell attachment and guiding tissue regeneration. acs.org

Table 1: Applications of Biotin-PEG-COOH in Advanced Biomaterials

Biomaterial TypeRole of Biotin-PEG-COOHPotential ApplicationKey Research Finding
Hydrogels Forms cross-links via biotin-avidin interaction. researchgate.netnih.govControlled drug delivery, tissue engineering. researchgate.netnih.govHydrogel cross-linking density and mechanical properties are dependent on the concentration of the biotinylated polymer. frontiersin.org
Nanoparticles Surface functionalization for targeting and stealth properties.Targeted drug delivery, in vivo imaging.PEGylation enhances nanoparticle stability, while biotin allows for specific targeting via avidin-biotin bridges. frontiersin.org
Tissue Scaffolds Immobilization of bioactive molecules (e.g., RGD peptides). acs.orgRegenerative medicine, 3D cell culture. nih.govSurface engineering with biotinylated peptides via the linker significantly enhances cell attachment and organization. acs.org

Exploration of Novel Bioconjugation Chemistries with this compound

While the reaction of the carboxyl group with primary amines is a robust and common conjugation method, research is expanding into more advanced and selective chemistries. broadpharm.comthermofisher.com Bio-orthogonal reactions, which occur efficiently in complex biological environments without interfering with native biochemical processes, represent a major frontier. conju-probe.comnih.gov

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variants (SPAAC), offers rapid and highly specific ligation. nih.govbiochempeg.com this compound can be adapted for these reactions by modifying its carboxyl group to an azide (B81097) or alkyne. This allows for highly efficient and specific attachment to biomolecules that have been engineered to contain the complementary functional group. nih.govrsc.org For example, a protein with a genetically encoded unnatural amino acid bearing an alkyne can be precisely labeled with an azide-modified this compound. nih.gov

Another emerging area is the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO). conju-probe.comconju-probe.com This reaction is exceptionally fast and biocompatible. conju-probe.com A this compound derivative could be functionalized with a tetrazine, enabling rapid conjugation to a TCO-labeled antibody or nanoparticle, even within living systems. conju-probe.com These advanced methods provide greater control over the site of conjugation, preserving the biological activity of the target molecule. nih.gov

Table 2: Comparison of Bioconjugation Chemistries for Biotin-PEG-COOH

ChemistryReactive GroupsKey AdvantagesConsiderations
Carbodiimide (B86325) (EDC/NHS) Carboxylic Acid + Primary AmineWell-established, readily available reagents. thermofisher.comCan be less selective, targeting multiple lysine (B10760008) residues on a protein. nih.gov
Click Chemistry (CuAAC) Azide + AlkyneHigh specificity, high yield, bio-orthogonal. biochempeg.comRequires copper catalyst which can be toxic to cells (SPAAC is copper-free). conju-probe.com
Diels-Alder (Tetrazine-TCO) Tetrazine + Trans-cycloocteneExtremely fast kinetics, highly selective, bio-orthogonal. conju-probe.comconju-probe.comReagents can be more complex and costly to synthesize.
Staudinger Ligation Azide + PhosphineTraceless (no residual atoms from the reagent), bio-orthogonal. nih.govraineslab.comSlower reaction kinetics compared to click chemistry. raineslab.com

Advancements in High-Resolution Analytical Techniques for PEGylated Conjugates

The characterization of bioconjugates is analytically challenging due to the heterogeneity of the products. nih.govfrontiersin.org The polydispersity of traditional PEG polymers and the potential for multiple conjugation sites on a protein create a complex mixture of species. nih.govenovatia.com Advancements in analytical techniques are crucial for accurately characterizing conjugates made with this compound.

High-performance liquid chromatography (HPLC) is a foundational technique for separating PEGylated proteins from their unconjugated forms. nih.govfrontiersin.org Techniques like size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can resolve molecules based on size and hydrophobicity, respectively, providing information on the degree of PEGylation. nih.govplos.org

Mass spectrometry (MS) is the gold standard for determining the precise molecular weight and, therefore, the degree of PEGylation. frontiersin.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to confirm the mass shift after conjugation. nih.gov For more detailed analysis, coupling liquid chromatography to mass spectrometry (LC-MS) allows for the separation and identification of different PEGylated species in a mixture. frontiersin.orgenovatia.com A novel method uses a biotinylated PEG derivative to tag proteins; after enzymatic digestion, the biotinylated peptide fragments can be specifically isolated using an avidin column and analyzed by MS to pinpoint the exact sites of PEGylation. nih.govresearchgate.net

Table 3: Advanced Analytical Techniques for this compound Conjugates

TechniqueInformation ProvidedStrengthsLimitations
HPLC (SEC, RP-HPLC) Purity, degree of PEGylation. nih.govfrontiersin.orgRobust, quantitative separation of conjugates. frontiersin.orgMay not resolve species with the same number of PEGs at different sites (positional isomers). scielo.br
MALDI-TOF MS Average molecular weight, confirmation of conjugation. nih.govjmb.or.krFast, tolerant of some sample impurities. acs.orgCan have limited resolution for large, heterogeneous conjugates. acs.org
LC-MS/MS Precise mass, degree and site of PEGylation (peptide mapping). enovatia.comnih.govProvides detailed structural information and identifies specific modification sites. nih.govacs.orgData analysis can be complex, especially with polydisperse PEGs. enovatia.com
Dynamic Light Scattering (DLS) Hydrodynamic size of conjugates. frontiersin.orgscielo.brMeasures the size of molecules in solution, useful for assessing aggregation. frontiersin.orgProvides an average size and is sensitive to dust and large aggregates.

Development of Standardized Methodologies for Reproducible Research Outcomes

A significant challenge in the field of bioconjugation is the lack of standardized protocols, which can lead to issues with reproducibility. themedicinemaker.comresearchgate.netacs.org The performance of a this compound conjugate can be affected by variations in reaction conditions (pH, temperature, reagent ratios), purification methods, and analytical characterization. themedicinemaker.comresearchgate.net

Establishing standardized methodologies is essential for ensuring that results are comparable across different laboratories and studies. nih.gov This involves developing clear protocols for:

Reaction Conditions: Defining optimal reagent concentrations, buffer composition, pH, and reaction times for conjugating this compound to various biomolecules.

Purification: Establishing generalized chromatographic or filtration strategies to effectively separate the final conjugate from excess reagents and byproducts. scielo.br Currently, purification strategies often need to be developed on a case-by-case basis. scielo.br

Characterization: Implementing a consensus on the set of analytical techniques required to thoroughly characterize the conjugate. scielo.br This should include methods to determine the degree of labeling, identify the conjugation site(s), and assess the purity and stability of the final product. scielo.bracs.org

The development of "designer" PEG linkers that are cleavable under specific conditions (e.g., during MS sample preparation) is one approach to simplify analysis and improve reproducibility. acs.org Such linkers would allow for the independent analysis of the protein and the PEG moiety, making it easier to confirm modification sites using standard peptide mapping workflows. acs.org Furthermore, the use of monodisperse PEG reagents like this compound, as opposed to traditional polydisperse polymers, significantly reduces the heterogeneity of the final product, simplifying both purification and analysis and contributing to more reproducible outcomes. enovatia.com Collaboration between researchers, industry, and regulatory bodies is needed to establish these standards, which will ultimately accelerate the translation of research findings into reliable applications. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Biotin-PEG12-COOH, and how is purity validated?

  • Synthesis Steps :

PEG Activation : PEG is functionalized with a carboxylic acid group (-COOH) using carbodiimide crosslinkers (e.g., EDC/NHS) to enhance reactivity .

Biotin Conjugation : Biotin is coupled to the activated PEG chain via amide bond formation under mild pH (6.5–7.5) and low-temperature conditions (4–25°C) to preserve biotin integrity .

Purification : Gel filtration chromatography or dialysis removes unreacted biotin and PEG fragments. HPLC with UV detection (λ = 280 nm) confirms purity (>95%) .

  • Purity Validation :

  • HPLC : Retention time comparison against standards .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 844.02 for this compound) .
  • FT-IR : Confirmation of amide (1650 cm⁻¹) and carboxyl (1700 cm⁻¹) bonds .

Q. How does the PEG12 spacer influence solubility and biocompatibility in biological systems?

  • Solubility : The 12-unit PEG chain enhances hydrophilicity, enabling solubility in aqueous buffers (e.g., PBS, pH 7.4) and polar solvents (DMF, DMSO) .
  • Biocompatibility : PEG reduces immunogenicity and non-specific binding, critical for in vivo applications like drug delivery .
  • Steric Effects : Longer PEG chains (e.g., PEG12 vs. PEG2k) improve accessibility for biotin-streptavidin interactions by reducing steric hindrance .

Q. What are the standard protocols for conjugating this compound to amine-containing biomolecules?

  • Method :

Activation : Incubate this compound with EDC (10 mM) and NHS (5 mM) in MES buffer (pH 5.5) for 30 minutes .

Conjugation : Add target amine (e.g., lysine residues on antibodies) at a 1:3 molar ratio (this compound:protein) in PBS (pH 7.4) for 2–4 hours at 4°C .

Quenching : Terminate reaction with glycine (50 mM) and purify via dialysis .

  • Validation : SDS-PAGE or MALDI-TOF to confirm molecular weight shifts .

Advanced Research Questions

Q. How can steric hindrance be minimized when conjugating this compound to large proteins (e.g., IgG antibodies)?

  • Strategies :

  • Site-Specific Conjugation : Use engineered proteins with surface-exposed cysteine residues for maleimide-thiol coupling, avoiding crowded lysine residues .
  • PEG Chain Optimization : Shorter PEG spacers (e.g., PEG6) may reduce flexibility but improve labeling density .
  • Reaction Conditions : Lower protein concentrations (0.1–1 mg/mL) and extended incubation times (12–24 hours) enhance accessibility .

Q. What factors contribute to variability in this compound-based assay reproducibility?

  • Key Variables :

  • pH Sensitivity : Carboxyl activation efficiency drops below pH 5.0, requiring precise buffer control .
  • Storage Stability : Degradation occurs at >4°C; long-term storage at -20°C in anhydrous DMSO preserves functionality .
  • Batch Consistency : HPLC and NMR (¹H, ¹³C) must verify lot-to-lot reproducibility of PEG chain length and biotin coupling .

Q. How can this compound be integrated into drug delivery systems for targeted therapy?

  • Design Workflow :

Drug Loading : Covalent attachment of therapeutics (e.g., doxorubicin) to the carboxyl group via pH-sensitive linkers .

Targeting : Co-conjugation with ligands (e.g., folic acid) for receptor-mediated uptake .

In Vivo Validation : Use fluorescence microscopy (e.g., Alexa Fluor 405) to track biodistribution in tumor xenograft models .

  • Challenges :

  • Clearance : PEGylation extends circulation half-life but may reduce cellular uptake .
  • Immune Response : Anti-PEG antibodies can develop; pre-test in immunocompetent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.